![molecular formula C21H24O4 B14298906 2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] CAS No. 115003-43-5](/img/structure/B14298906.png)
2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic units connected by a methylene bridge, with methoxy and prop-2-en-1-yl substituents on the phenolic rings. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] typically involves the reaction of 6-methoxy-4-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous flow processes can enhance the efficiency and scalability of the production. The final product is purified through crystallization or distillation to meet the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to form quinones.
Reduction: The methoxy groups can be reduced to hydroxyl groups.
Substitution: The prop-2-en-1-yl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets and pathways. The phenolic units can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. The methoxy and prop-2-en-1-yl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,2’-Methylenebis[6-tert-butyl-4-ethylphenol]
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
Uniqueness
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is unique due to the presence of methoxy and prop-2-en-1-yl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
115003-43-5 |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)methyl]-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C21H24O4/c1-5-7-14-9-16(20(22)18(11-14)24-3)13-17-10-15(8-6-2)12-19(25-4)21(17)23/h5-6,9-12,22-23H,1-2,7-8,13H2,3-4H3 |
Clave InChI |
WXHFOPNFLVFOLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CC=C)OC)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


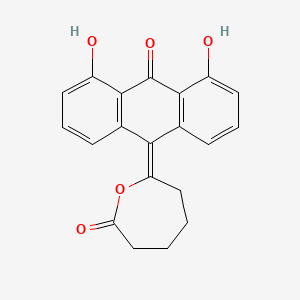

![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
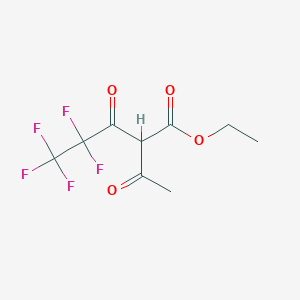
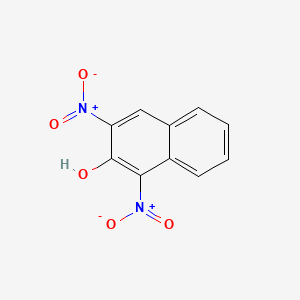
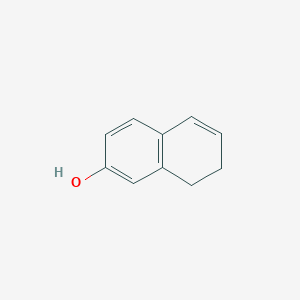
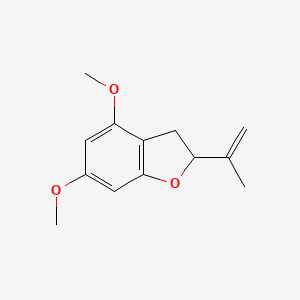

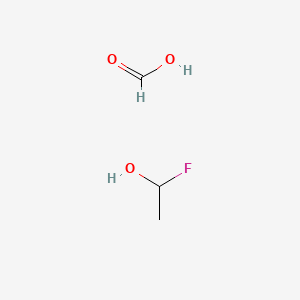
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
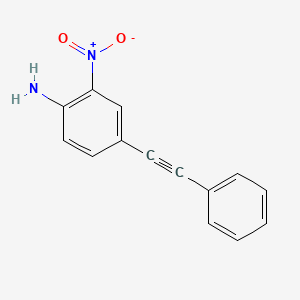
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

